molecular formula C20H14O2 B2816624 3-{[1,1'-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL CAS No. 1573547-57-5

3-{[1,1'-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL

Cat. No.: B2816624
CAS No.: 1573547-57-5
M. Wt: 286.33
InChI Key: NNPZGRRVESOMPZ-UHFFFAOYSA-N
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Description

3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL is an organic compound that features a benzofuran ring substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated benzofuran with a biphenyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran or biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of benzofuran-5-one derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl and benzofuran moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure with two connected phenyl rings.

    Benzofuran: A fused ring system consisting of a benzene ring and a furan ring.

    4-Phenylbenzofuran: A compound with a phenyl group substituted on the benzofuran ring.

Uniqueness

3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL is unique due to the combination of the biphenyl and benzofuran moieties, which imparts distinct electronic and steric properties. This structural uniqueness can lead to specific interactions and applications that are not achievable with simpler analogs.

Properties

IUPAC Name

3-(4-phenylphenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-10-11-20-18(12-17)19(13-22-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZGRRVESOMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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